Methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate is a synthetic compound that acts as a cannabinoid antagonist with high selectivity for the cannabinoid CB1 receptor []. It is not naturally occurring and has been primarily studied for its potential therapeutic applications related to cannabinoid system dysfunction. This document will not discuss any information related to drug use, dosage, or side effects.
Methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate acts as a selective antagonist of the CB1 cannabinoid receptor []. While the exact binding interactions remain unknown, it is presumed to bind to the CB1 receptor, blocking the binding and subsequent signaling of endogenous cannabinoids like anandamide and exogenous cannabinoids like Δ9-tetrahydrocannabinol (THC). This antagonism of CB1 receptor activity underlies its effects on various physiological processes modulated by the endocannabinoid system.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2